molecular formula C18H22N2O5 B2817586 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-96-8

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B2817586
CAS No.: 1418113-96-8
M. Wt: 346.383
InChI Key: RWJKXZBZQFDKFQ-ZDUSSCGKSA-N
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Description

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a tert-butoxycarbonyl (Boc) protected amine, and a phenylethyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-hydroxy ketones and amides.

    Introduction of the Phenylethyl Group: This step often involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry.

    Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group.

    Substitution: The Boc-protected amine can be deprotected and subsequently undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazole ring and Boc-protected amine are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid: shares similarities with other oxazole derivatives and Boc-protected amino acids.

    This compound: is unique due to its specific combination of functional groups and stereochemistry.

Uniqueness

  • The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization.
  • The oxazole ring provides stability and potential for various chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methyl-2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11-14(16(21)22)20-15(24-11)13(10-12-8-6-5-7-9-12)19-17(23)25-18(2,3)4/h5-9,13H,10H2,1-4H3,(H,19,23)(H,21,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJKXZBZQFDKFQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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